molecular formula C16H14IN3O B12537098 Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-

Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-

Katalognummer: B12537098
Molekulargewicht: 391.21 g/mol
InChI-Schlüssel: DGTUWNOYOCTATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, 4-(dimethylamino)phenyl- is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(dimethylamino)phenyl- typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrolo[2,3-b]pyridine structure, followed by the introduction of the iodo group and the dimethylamino phenyl group. Common reagents used in these reactions include halogenating agents, such as iodine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, 4-(dimethylamino)phenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methanone, 4-(dimethylamino)phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Wirkmechanismus

The mechanism of action of Methanone, 4-(dimethylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound shares a similar structure but lacks the iodo and pyrrolo[2,3-b]pyridine groups.

    Imidazole derivatives: These compounds also feature heterocyclic structures and exhibit a range of biological activities.

Uniqueness

Methanone, 4-(dimethylamino)phenyl- is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. The presence of the iodo group further enhances its reactivity and versatility in various chemical reactions.

Eigenschaften

Molekularformel

C16H14IN3O

Molekulargewicht

391.21 g/mol

IUPAC-Name

[4-(dimethylamino)phenyl]-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone

InChI

InChI=1S/C16H14IN3O/c1-20(2)12-5-3-10(4-6-12)15(21)11-7-13-14(17)9-19-16(13)18-8-11/h3-9H,1-2H3,(H,18,19)

InChI-Schlüssel

DGTUWNOYOCTATR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(NC=C3I)N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.